N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-phenylethyl)ethanediamide
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Overview
Description
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-phenylethyl)ethanediamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a fluorobenzenesulfonyl group, and an ethanediamide linkage. It is used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-phenylethyl)ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluorobenzenesulfonyl Group: The fluorobenzenesulfonyl group is introduced via sulfonylation reactions using reagents like 4-fluorobenzenesulfonyl chloride.
Formation of the Ethanediamide Linkage: The ethanediamide linkage is formed through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-phenylethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield piperidinones, while substitution reactions can introduce various functional groups onto the fluorobenzene ring .
Scientific Research Applications
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-phenylethyl)ethanediamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
- **N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
- **N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide
Uniqueness
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-phenylethyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzenesulfonyl group and ethanediamide linkage contribute to its stability and reactivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c24-19-9-11-21(12-10-19)32(30,31)27-17-5-4-8-20(27)14-16-26-23(29)22(28)25-15-13-18-6-2-1-3-7-18/h1-3,6-7,9-12,20H,4-5,8,13-17H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNYBKGBAVLDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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